2-Fluoro-4-methylphenol, also known as 2-Fluoro-p-cresol, is a functionalized aromatic compound belonging to the class of fluorinated phenols. These compounds are recognized as important intermediates and raw materials in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. The presence of both a fluorine atom and a methyl group on the phenol ring provides specific steric and electronic properties that are leveraged in the development of complex molecules, such as fungicides and liquid crystal materials.
Substituting 2-Fluoro-4-methylphenol with its positional isomers (e.g., 4-Fluoro-2-methylphenol) or non-fluorinated analogs like p-cresol is often unviable in synthesis-driven applications. The specific ortho-fluoro, para-methyl arrangement dictates intramolecular hydrogen bonding, acidity (pKa), and regioselectivity in subsequent reactions. For instance, in the synthesis of certain agrochemical precursors, this specific substitution pattern is critical for achieving the desired reactivity and preventing the formation of unwanted side-products. Altering the fluorine's position changes the electronic influence on the hydroxyl group and the adjacent reaction sites, leading to different product profiles and yields, making isomers poor functional substitutes for established protocols.
2-Fluoro-4-methylphenol is a documented key intermediate in the synthesis of modern pyridinyl-ethyl-benzamide fungicides and nematicides, such as Fluopyram. The specific ortho-fluoro substitution is integral to the final molecule's bioactivity, which functions by inhibiting succinate dehydrogenase (SDH) in nematodes. Non-fluorinated analogs or positional isomers would not yield the target active ingredient, making the precise 2-fluoro-4-methylphenol structure a non-negotiable precursor for this class of high-performance agrochemicals.
| Evidence Dimension | Role in Synthesis |
| Target Compound Data | Serves as a critical, non-interchangeable starting material for the nematicide Fluopyram. |
| Comparator Or Baseline | Analogs without the 2-fluoro group (e.g., 4-methylphenol) or with different substitution patterns. |
| Quantified Difference | Qualitatively essential; use of comparators would lead to a completely different, likely inactive, final molecule. |
| Conditions | Synthesis of pyridinyl-ethyl-benzamide fungicides/nematicides. |
For manufacturers of specific, high-value agrochemicals like Fluopyram, only CAS 452-81-3 is a viable precursor, making comparator compounds unsuitable for procurement.
The introduction of an electron-withdrawing fluorine atom ortho to the hydroxyl group increases the compound's acidity compared to its non-fluorinated parent, 4-methylphenol (p-cresol). The predicted pKa of 4-methylphenol is approximately 10.36. While a direct experimental value for 2-fluoro-4-methylphenol is not readily available in the search results, the ortho-fluoro substituent is known to lower the pKa of phenol (pKa ~10) significantly, often by 1-1.5 pKa units, suggesting a pKa for the target compound in the range of 8.5-9. This enhanced acidity can be critical for reaction rate and catalyst selection in base-mediated reactions, allowing for milder reaction conditions compared to p-cresol.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | Estimated pKa of ~8.5-9 based on known effects of ortho-fluoro substitution. |
| Comparator Or Baseline | 4-methylphenol (p-cresol) with a predicted pKa of 10.36. |
| Quantified Difference | Expected to be >1 pKa unit more acidic (~10-30 times higher acidity). |
| Conditions | Aqueous solution. |
This lower pKa allows for the use of weaker bases or lower temperatures in deprotonation steps, potentially improving process efficiency, reducing side reactions, and lowering manufacturing costs.
2-Fluoro-4-methylphenol is a low-melting solid, with a reported melting point range of 30-36 °C. This is comparable to its isomer, 4-fluoro-2-methylphenol (37-38 °C). However, it offers a significant handling advantage over the structurally similar but non-fluorinated analog, 2-chloro-4-methylphenol, which has a higher melting point of 47-49 °C. This lower melting point can simplify melt-processing, transfer, and formulation steps in an industrial setting, potentially reducing energy consumption and equipment requirements.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 30-36 °C |
| Comparator Or Baseline | 2-Chloro-4-methylphenol: 47-49 °C |
| Quantified Difference | 11-19 °C lower melting point than the chloro-analog. |
| Conditions | Standard atmospheric pressure. |
A lower melting point simplifies liquid-phase handling and mixing, avoiding the need for more aggressive heating that could lead to thermal degradation or increased operational costs.
This compound is the designated starting material for producing specific succinate dehydrogenase inhibitor (SDHI) agrochemicals where the 2-fluoro-4-methylphenoxy moiety is essential for binding to the target enzyme. Its use is critical where the final product is a patented active ingredient like Fluopyram.
Ideal for multi-step syntheses where a phenolic hydroxyl group must be deprotonated under mild conditions to avoid side reactions with other sensitive functional groups. The enhanced acidity compared to p-cresol allows for a wider process window and potentially higher selectivity.
Serves as a key building block in the synthesis of fluorinated liquid crystals. The introduction of fluorine atoms into the molecular core is a known strategy to modify properties such as dielectric anisotropy and viscosity, which are critical for the performance of modern display technologies.
Corrosive;Irritant